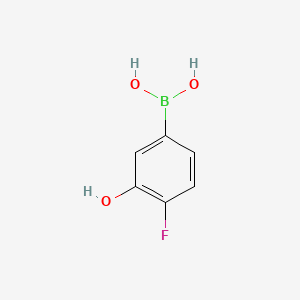

4-Fluoro-3-hydroxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCXNRGBOBWFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660190 | |

| Record name | (4-Fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-74-2 | |

| Record name | (4-Fluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-hydroxyphenylboronic Acid: A Strategic Scaffold for Medicinal Chemistry

The following technical guide details the chemical properties, synthetic utility, and medicinal applications of 4-Fluoro-3-hydroxyphenylboronic acid .

Executive Summary

This compound (CAS: 913835-74-2) is a bifunctional organoboron intermediate widely utilized in the synthesis of biaryl scaffolds for drug discovery. Its structural uniqueness lies in the synergistic combination of a fluorine atom at the 4-position (enhancing metabolic stability) and a hydroxyl group at the 3-position (providing a handle for further functionalization or hydrogen bonding).

This guide dissects its physicochemical behavior, stability profile, and experimental best practices, moving beyond standard datasheets to provide actionable insights for bench scientists.

Physicochemical Profile

The compound exists in equilibrium between its free acid form and its cyclic trimeric anhydride (boroxine). This equilibrium is moisture-dependent and critical for accurate stoichiometric calculations in synthesis.

Key Properties Table[1][2]

| Property | Value / Description |

| CAS Number | 913835-74-2 |

| Molecular Formula | C₆H₆BFO₃ |

| Molecular Weight | 155.92 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 264–266 °C (decomposes) |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1] |

| Acidity (pKa) | ~8.5 (Boronic acid), ~9.5 (Phenol) [Estimated] |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Structural Dynamics

The 4-fluoro substituent exerts an electron-withdrawing inductive effect (-I), which slightly increases the Lewis acidity of the boron center compared to phenylboronic acid. Conversely, the 3-hydroxyl group acts as a resonance donor (+R), modulating the electronic density of the ring. This "push-pull" electronic environment influences both the rate of transmetalation in cross-coupling reactions and the compound's susceptibility to protodeboronation.

Synthetic Utility: The Suzuki-Miyaura Workhorse[3]

The primary application of this reagent is the Suzuki-Miyaura cross-coupling reaction .[2] It serves as the nucleophilic partner, reacting with aryl halides (electrophiles) to form biaryl bonds.

Mechanism of Action

The catalytic cycle follows the standard Pd(0)/Pd(II) pathway. However, the presence of the free phenol (-OH) requires specific attention to base selection.

Figure 1: The catalytic cycle emphasizes the critical role of base activation.[1][3] For this specific substrate, the base must deprotonate the boronic acid to form the reactive boronate species Ar-B(OH)3-.

Critical Considerations for the 3-Hydroxy Group

-

Base Consumption: The phenolic proton (pKa ~9.5) is acidic.[4] Standard protocols using 2 equivalents of base may be insufficient because the phenol will consume 1 equivalent. Recommendation: Use 3.0–3.5 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) to ensure complete activation of the boronic acid species.

-

Chemoselectivity: In the presence of alkyl halides, the phenoxide anion generated in situ may act as a nucleophile, leading to unwanted etherification (O-alkylation). If the electrophile is an aryl halide, this is rarely an issue.

-

Protection Strategy: If harsh conditions are required, protect the phenol as a methyl ether (using MeI) or a silyl ether (TBDMS) prior to coupling. However, the free phenol is generally tolerated in aqueous/dioxane systems.

Stability & Handling: Mitigating Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C-B bond, yielding the defunctionalized arene (3-fluorophenol in this case).

Mechanism & Risk Factors

-

Fluorine Effect: The 4-fluoro substituent is electron-withdrawing. While this generally stabilizes the C-B bond compared to electron-rich systems, the ortho relationship between the Boron and the Hydroxyl group (if we consider the 3-OH relative to the C-B bond) can facilitate hydrolysis via coordination.

-

Base Sensitivity: Protodeboronation is often base-catalyzed.[5] Prolonged heating at high pH (>100°C) increases the risk.

Self-Validating Stability Protocol: To verify the integrity of your reagent before a critical reaction:

-

Dissolve 5 mg in DMSO-d6.

-

Run a ¹H NMR.[6]

-

Check: Look for a triplet/multiplet around δ 6.5–7.0 ppm corresponding to the proton at the position formerly occupied by boron (defunctionalization).

-

Purity Criterion: If the deboronated species exceeds 5%, recrystallize from hot water/methanol.

Medicinal Chemistry Applications

This scaffold is a "bioisostere" powerhouse.

-

Metabolic Blocking: The 4-Fluorine atom blocks the para-position of the phenyl ring. In many drug candidates, the para-position is the primary site of metabolic oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (C-F bond is stronger than C-H) extends the half-life (

) of the drug. -

Hydrogen Bonding: The 3-Hydroxyl group can serve as a hydrogen bond donor/acceptor, improving binding affinity to target proteins (e.g., kinases) or improving solubility.

Figure 2: Strategic advantages of incorporating the 4-fluoro-3-hydroxy motif into drug candidates.

Experimental Protocol: Suzuki Coupling

Objective: Coupling this compound with 4-Bromoanisole.

Reagents

-

Boronic Acid: 1.2 equiv (187 mg per mmol of halide)

-

Aryl Halide: 1.0 equiv (4-Bromoanisole)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow

-

Setup: Charge a reaction vial with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

-

Inerting: Add the Pd catalyst. Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 80 °C for 4–6 hours.

-

Note: Monitor by TLC or LC-MS. The disappearance of the aryl halide is the endpoint.

-

-

Workup:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product will be more polar due to the hydroxyl group.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete activation | Increase base to 3.5 equiv; ensure solvent is degassed. |

| Deboronated Byproduct | Overheating / Protodeboronation | Lower temperature to 60°C; switch to anhydrous conditions (using CsF in DMF). |

| Homocoupling (Ar-Ar) | Oxygen presence | Improve Argon purging; use fresh catalyst. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Fisher Scientific. (n.d.). 4-Fluoro-3-hydroxybenzeneboronic acid Product Page. Link

-

American Elements. (n.d.). (4-Fluoro-3-hydroxyphenyl)boronic acid Data Sheet. Link[7]

Sources

- 1. 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Protodeboronation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

4-Fluoro-3-hydroxyphenylboronic Acid: Technical Guide & Scaffold Analysis

CAS Number: 913835-74-2 Primary Application: Suzuki-Miyaura Cross-Coupling, Kinase Inhibitor Development (CDK9, PI3K)

Part 1: Chemical Identity & Physiochemical Profile[1][2]

Core Identity

This guide focuses on the specific isomer (4-Fluoro-3-hydroxyphenyl)boronic acid .[1][2] Researchers must exercise extreme caution regarding regioisomerism, as the position of the fluorine and hydroxyl groups significantly alters electronic properties and biological activity.

| Attribute | Specification |

| CAS Number | 913835-74-2 |

| IUPAC Name | (4-Fluoro-3-hydroxyphenyl)boronic acid |

| Common Isomer Confusion | Do not confuse with (3-Fluoro-4-hydroxyphenyl)boronic acid (CAS 182344-14-5). |

| Molecular Formula | C₆H₆BFO₃ |

| Molecular Weight | 155.92 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water. |

| pKa (Calculated) | ~7.8 - 8.2 (Boronic acid), ~8.8 (Phenol - acidified by ortho-F) |

Structural Significance in Drug Design

The 4-fluoro-3-hydroxy substitution pattern is a "privileged scaffold" in medicinal chemistry for two reasons:

-

Metabolic Stability: The fluorine atom at the 4-position (para to the boron attachment point) blocks metabolic oxidation at a typically vulnerable site (para-hydroxylation).

-

H-Bond Donor/Acceptor: The 3-hydroxyl group serves as a critical hydrogen bond donor, often interacting with the "hinge region" of kinase enzymes (e.g., CDK9, PI3K), while the fluorine modulates the acidity of this phenol.

Part 2: Synthetic Routes & Manufacturing

For laboratory-scale preparation, two primary routes are established. Route A is preferred for high-purity applications to avoid lithium-halogen exchange byproducts.

Route A: Demethylation of the Anisole Precursor (Recommended)

This route avoids the use of pyrophoric lithium reagents and is scalable.

-

Starting Material: (4-Fluoro-3-methoxyphenyl)boronic acid (Commercial).

-

Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

-

Protocol:

-

Dissolve precursor in anhydrous DCM at -78°C.

-

Add BBr₃ (3.0 equiv) dropwise.

-

Warm to room temperature and stir for 4-12 hours.

-

Quench: Carefully add Methanol to form the volatile trimethyl borate from excess BBr₃, then hydrolyze.

-

Purification: Recrystallization from water/acetonitrile.

-

Route B: Cryogenic Borylation (De Novo Synthesis)

Used when the boronic acid precursor is unavailable.

-

Precursor: 5-Bromo-2-fluorophenol.

-

Protection: Protect phenol as a MOM-ether or THP-ether to prevent proton quenching of the lithiated intermediate.

-

Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF.

-

Borylation: Quench with Triisopropyl borate (B(OiPr)₃).

-

Hydrolysis: Acidic workup (HCl) removes the protecting group and hydrolyzes the boronate ester to the free acid.

Figure 1: Comparative synthetic pathways. Route A is generally higher yielding for this specific fluorinated phenol.

Part 3: Reactivity Profile & Suzuki Coupling Protocol

The presence of the free hydroxyl group (phenol) presents a specific challenge in Suzuki-Miyaura coupling: Catalyst Poisoning and Base Consumption .

The "Free Phenol" Challenge

In standard basic Suzuki conditions (e.g., K₂CO₃), the 3-hydroxyl group (pKa ~8.8 due to ortho-F effect) will deprotonate before the transmetallation occurs. The resulting phenoxide anion can coordinate to the Palladium (Pd) center, potentially arresting the catalytic cycle or requiring higher catalyst loading.

Optimized Protocol (Self-Validating System)

To ensure reproducibility, use this modified protocol which accounts for the acidic proton.

-

Solvent System: 1,4-Dioxane : Water (4:1). The water is critical for the boronic acid equilibrium.

-

Base: Potassium Phosphate Tribasic (K₃PO₄) - 3.0 equivalents. (Excess base is required to neutralize the phenol AND facilitate transmetallation).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). This catalyst is robust against the steric bulk of the ortho-fluorine.

-

Temperature: 80-90°C.

Step-by-Step Workflow:

-

Charge: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq) to the reaction vessel.

-

Inert: Evacuate and backfill with Nitrogen (3x).

-

Solvent: Add degassed Dioxane/Water.

-

Catalyst: Add Pd catalyst under positive nitrogen flow.

-

Heat: Stir at 90°C. Monitor by LCMS.

-

Validation Check: If conversion stalls at 50%, add 1.0 eq of additional base, NOT more catalyst. The system likely acidified.

-

Figure 2: Suzuki-Miyaura Catalytic Cycle emphasizing the base activation step required for the boronic acid.

Part 4: Applications in Drug Discovery[5]

Kinase Inhibitor Development (CDK9 & PI3K)

This specific boronic acid is a critical intermediate in the synthesis of macrocyclic inhibitors for CDK9 (Cyclin-dependent kinase 9) and PI3K (Phosphoinositide 3-kinase) .

-

Mechanism: The 4-fluoro-3-hydroxyphenyl moiety mimics the ATP adenine ring or interacts with the hinge region of the kinase.

-

Case Study (PTEFb/CDK9): As detailed in patent literature (e.g., WO2013032591, EP3601253), this fragment is coupled to heterocyclic cores (like pyridines or pyrimidines) to improve selectivity. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group locks the molecule in the active site via hydrogen bonding.

Protodeboronation Stability

Unlike 2,6-difluorophenylboronic acids which are highly unstable (rapid protodeboronation), the 4-fluoro-3-hydroxy substitution is relatively stable.

-

Why? The electron-donating hydroxyl group (at the meta position relative to Boron) does not destabilize the C-B bond as aggressively as ortho/para electron-donating groups, and the fluorine is para, providing stability against oxidative degradation.

Part 5: Handling, Stability & Storage

Dehydration (Boroxine Formation)

Like all boronic acids, CAS 913835-74-2 exists in equilibrium with its trimeric anhydride (boroxine).

-

Observation: Purity analysis by NMR often shows <100% purity due to this dehydration. This is not degradation.

-

Reversal: The boroxine hydrolyzes back to the monomeric acid instantly under the aqueous basic conditions of the Suzuki coupling.

Storage Protocol

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Store under Argon/Nitrogen.[3]

-

Container: Tightly sealed glass; avoid long-term storage in plastic as plasticizers can leach.

References

-

American Elements. (n.d.). (4-Fluoro-3-hydroxyphenyl)boronic acid Data Sheet. Retrieved from [Link][4]

-

Lücking, U., et al. (2018).[5] Novel PTEFB Inhibiting Macrocyclic Compounds. European Patent EP 3601253 B1. Retrieved from

- Bhatt, U., et al. (2013). Heterocyclic compounds and uses thereof (PI3K Inhibitors). WO Patent 2013032591A1.

-

Fisher Scientific. (n.d.). 4-Fluoro-3-hydroxybenzeneboronic acid, 98%. Retrieved from [Link]

Sources

- 1. boronpharm.com [boronpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Part 1: Chemical Architecture & Intrinsic Stability

Technical Guide: Stability Profile and Handling of 4-Fluoro-3-hydroxyphenylboronic Acid

Executive Summary this compound (CAS 913835-74-2) is a specialized organoboron intermediate critical for the synthesis of fluorinated biaryls and protease inhibitors. While phenylboronic acids are often perceived as robust, the specific substitution pattern of this compound—combining an electron-withdrawing fluorine atom with an ionizable phenolic hydroxyl group—introduces unique stability challenges. This guide provides a mechanistic analysis of its degradation pathways (protodeboronation, boroxine cycling, and oxidation) and establishes a self-validating protocol for its storage and application in drug discovery workflows.

The stability of this compound is dictated by the electronic "push-pull" nature of its substituents:

-

The Boronic Acid Moiety (-B(OH)₂): Inherently a Lewis acid (pKa ~8.8 for unsubstituted phenylboronic acid). It exists in a dynamic equilibrium with its trimeric anhydride (boroxine) and is susceptible to nucleophilic attack.

-

The 4-Fluoro Group: A strong inductive electron-withdrawing group (-I). In the context of boronic acid stability, this withdraws electron density from the aromatic ring, theoretically stabilizing the anionic transition states involved in hydrolytic cleavage (protodeboronation), thereby increasing sensitivity to basic conditions compared to non-fluorinated analogs.

-

The 3-Hydroxyl Group: A phenolic moiety (pKa ~10). Under basic conditions (pH > 9), this group deprotonates to form a phenolate. The resulting electron donation (+R) can dramatically alter the solubility and reactivity profile, potentially accelerating oxidative degradation.

Part 2: Degradation Mechanisms[1]

To ensure data integrity, researchers must understand the three primary vectors of decomposition.

Protodeboronation (Hydrolytic C-B Bond Cleavage)

This is the most critical irreversible degradation pathway. It occurs primarily under basic conditions or in the presence of metal catalysts.

-

Mechanism: Base-catalyzed hydrolysis (Kuivila mechanism). Hydroxide ions coordinate to the boron atom, forming a tetrahedral boronate anion [Ar-B(OH)₃]⁻. The C-B bond then cleaves, with a proton replacing the boron moiety, yielding 4-fluoro-3-hydroxybenzene (3-fluorophenol derivative) and boric acid.

-

Risk Factor: The electron-withdrawing fluorine at the para position stabilizes the developing negative charge at the ipso carbon during cleavage, making this compound more susceptible to base-catalyzed hydrolysis than unsubstituted phenylboronic acid.

Boroxine Cycle (Dehydration)

-

Mechanism: Three molecules of the boronic acid condense to form a six-membered B₃O₃ ring (boroxine) with the loss of three water molecules.

-

Impact: This is a reversible equilibrium driven by thermodynamics. Commercial samples often exist as a mixture of the free acid and the boroxine. While not a "degradation" in the destructive sense, variable boroxine content alters the effective molecular weight, leading to stoichiometry errors in precision coupling reactions.

Oxidative De-boronation

-

Mechanism: Reaction with Reactive Oxygen Species (ROS) or peroxides converts the C-B bond to a C-O bond, yielding 4-fluoro-benzene-1,3-diol (resorcinol derivative).

-

Risk Factor: The electron-rich phenolic ring makes the compound sensitive to aerial oxidation over long periods, particularly in solution.

Part 3: Visualization of Stability Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation sinks.

Figure 1: Mechanistic pathways governing the stability of this compound. Blue indicates the active species; Yellow indicates the reversible anhydride; Red indicates irreversible waste products.

Part 4: Experimental Protocols

Protocol A: Purity Assessment (Self-Validating System)

Do not rely solely on melting point, as boroxine formation broadens the range. Use HPLC for quantitative purity.

HPLC Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the phenol, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Validation Criterion: The boronic acid peak may show fronting or splitting due to on-column equilibrium with boroxine. Crucial Step: Add 5% pinacol to the sample diluent. This converts all species (acid and boroxine) into the pinacol ester in situ, resulting in a single, sharp peak for integration.

Protocol B: Storage & Handling[2][3][4][5]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Container: Amber glass with a PTFE-lined cap (prevents moisture ingress and UV activation of the phenol).

-

Dessication: Store in a secondary container with active dessicant (e.g., Drierite) to push the equilibrium toward the boroxine form, which is kinetically more stable against oxidation than the wet acid.

Protocol C: Suzuki-Miyaura Coupling Optimization

To mitigate protodeboronation during reaction:

-

Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible. Use weaker bases like K₃PO₄ or carbonates (K₂CO₃).

-

Pre-activation: Do not mix the boronic acid and base in the absence of the catalyst/halide. The "induction period" is where most protodeboronation occurs.

-

Water Control: While water is necessary for the transmetallation step, excess water accelerates hydrolysis. Use a biphasic system (e.g., Toluene/Water or Dioxane/Water 4:1) rather than neat aqueous conditions.[1][2][3][4][5][6][7]

Part 5: Data Summary & Decision Matrix

Table 1: Stability Profile Under Common Conditions

| Condition | Stability Rating | Observed Effect | Recommendation |

| Solid State (25°C, Air) | Moderate | Slow surface oxidation; partial conversion to boroxine. | Store < 8°C under Argon. |

| Aqueous Solution (pH 7) | High | Stable for > 24 hours. | Suitable for LCMS analysis. |

| Basic Solution (pH > 10) | Low | Rapid protodeboronation (t₁/₂ < 4h). | Add base last in reactions. |

| Acidic Solution (pH < 4) | High | Stable; equilibrium shifts to free acid. | Acidify quench immediately. |

| Oxidizing Environment | Critical | Formation of quinones/diols. | Degas all solvents thoroughly. |

Part 6: Workflow Visualization

Figure 2: Recommended handling workflow to minimize stoichiometry errors and degradation.

References

-

Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 86(13), 2666–2670. Link

-

Hall, D. G. (Ed.).[2][4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Tripathy, M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Nature Communications, 12, 1513. Link

Sources

A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-Fluoro-3-hydroxyphenylboronic Acid

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Fluoro-3-hydroxyphenylboronic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation. It delves into the molecular-level interactions that govern solubility, explains the causal relationships behind solvent selection, and provides a robust, self-validating experimental protocol for quantitative solubility determination. By understanding the physicochemical principles outlined herein, scientists can optimize reaction conditions, improve purification processes, and accelerate development timelines involving this versatile chemical intermediate.

Introduction: The Molecular Profile of this compound

This compound (MF: C₆H₆BFO₃, MW: 155.92 g/mol ) is a substituted arylboronic acid of significant interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility as a building block in the synthesis of pharmaceuticals and other functional materials makes a thorough understanding of its physical properties, especially solubility, a critical prerequisite for its effective application.

The solubility of a compound is not a mere physical constant but a complex interplay between the solute's intrinsic properties and the characteristics of the solvent. For this compound, three key functional groups dictate its behavior: the boronic acid moiety (-B(OH)₂), the phenolic hydroxyl group (-OH), and the fluorine atom (-F).

-

Hydrogen Bonding: The hydroxyl and boronic acid groups are potent hydrogen bond donors and acceptors. This capacity for strong intermolecular interactions is the primary determinant of its solubility profile.

-

Polarity: The presence of oxygen, fluorine, and the boronic acid group imparts significant polarity to the molecule.

-

Lewis Acidity: The boron atom acts as a Lewis acid, capable of forming complexes with Lewis bases.[3]

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[4] These boroxines exhibit markedly different solubility profiles from the parent acid, which can lead to inconsistent and irreproducible experimental results if not properly controlled.[4] Commercial batches of boronic acids often contain varying amounts of these anhydrides.[5]

Understanding Solubility: A Mechanistic Approach

The principle of "like dissolves like" provides a foundational but overly simplistic view. A senior scientist must consider the specific intermolecular forces at play. The dissolution of this compound is an enthalpic and entropic process where solute-solute and solvent-solvent interactions are broken and replaced by new, more favorable solute-solvent interactions.

Key Solute-Solvent Interactions

The diagram below illustrates the key functional groups of this compound and their potential interactions with solvent molecules.

Caption: Key interaction sites on this compound.

Predicted Solubility in Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Expert Insights |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating both the hydroxyl and boronic acid groups. Methanol is often a good choice for dissolving boronic acids. The high dielectric constant also helps to overcome the solute's crystal lattice energy. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong hydrogen bond acceptors and can solvate the -OH groups of the solute. Ethers and ketones show good solubility for phenylboronic acid.[4][6] DMF and DMSO are highly polar and should be very effective solvents. From an application standpoint, THF is a common choice for Suzuki-Miyaura reactions.[1] |

| Nonpolar Ethers | Diethyl Ether, Dipropyl Ether | Moderate | Ethers can act as hydrogen bond acceptors, leading to reasonable solubility. Dipropyl ether, for instance, is an excellent solvent for phenylboronic acid.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have low polarity and cannot engage in hydrogen bonding. While some solubility may be observed due to dipole-dipole interactions, it is expected to be limited. Chloroform shows moderate solubility for the parent phenylboronic acid.[6] |

| Hydrocarbons | Toluene, Hexanes, Methylcyclohexane | Very Low / Insoluble | These nonpolar solvents lack the ability to form meaningful interactions with the highly polar functional groups of the solute. Hydrocarbons are often used as anti-solvents or for washing impurities during the synthesis of boronic acids.[4] |

A Self-Validating Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or pharmaceutical formulation, an experimentally determined solubility value is non-negotiable. The following protocol describes the isothermal shake-flask method, a gold standard for solubility measurement, designed to be self-validating by ensuring equilibrium is reached.

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology

Expertise & Rationale: This protocol is designed to mitigate common errors, particularly the failure to reach true thermodynamic equilibrium and the interference from boroxine anhydrides.

-

Materials & Preparation:

-

Analyte: this compound (ensure highest possible purity).

-

Solvents: HPLC-grade or equivalent.

-

Equipment: Temperature-controlled shaker/incubator, analytical balance, volumetric flasks, Class A pipettes, 2 mL glass vials with screw caps, 0.22 µm PTFE syringe filters, HPLC-UV or UV-Vis spectrophotometer.

-

-

Procedure:

-

System Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. Causality Note: Using a visible excess of solid is crucial to ensure the solution remains saturated throughout the experiment.

-

Solvent Addition: Accurately pipette 1.5 mL of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 24 hours. Trustworthiness Note: A 24-hour period is the minimum recommended time to ensure that the dissolution process has reached equilibrium. For boronic acids, which can have complex dissolution and potential dehydration kinetics, this extended time is critical for reproducibility.

-

Phase Separation: After 24 hours, stop the agitation but leave the vial in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.

-

Sampling: Carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. Causality Note: Filtration is non-negotiable; it removes microscopic particulates that would otherwise lead to an overestimation of solubility.

-

Dilution & Quantification: Dilute the filtered sample to a concentration within the linear range of your pre-calibrated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in mg/mL or mol/L.

-

Self-Validation: Repeat the sampling and analysis from the same vial after a total of 48 hours of equilibration. The system is considered self-validating if the 48-hour solubility measurement is within ±5% of the 24-hour measurement. This confirms that true equilibrium, not a transient supersaturated state, was achieved.

-

Conclusion: Practical Implications for the Scientist

A nuanced understanding of the solubility of this compound is paramount for its successful application. Key takeaways for the practicing scientist include:

-

Solvent Selection: For reactions, polar aprotic solvents like THF or polar protic solvents like methanol are excellent starting points. For purification by recrystallization, consider a solvent system where the compound is moderately soluble at high temperatures but poorly soluble at low temperatures. For washing and isolation, a nonpolar hydrocarbon like hexanes is ideal.

-

Experimental Consistency: The potential for dehydration to boroxines means that consistency in solvent choice, water content, and temperature is critical for reproducible results day-to-day and lab-to-lab.

-

Quantitative Needs: When precise concentrations are required, do not rely on qualitative descriptors. The robust experimental protocol provided in this guide should be employed to determine the solubility under your specific laboratory conditions.

By integrating these principles and practices, researchers can harness the full synthetic potential of this compound with greater confidence and success.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4491–4498. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00537]

- Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]

- Martins, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- Smolecule. (n.d.). 3-fluoro-4-hydroxyphenylboronic acid. Retrieved from Smolecule Scientific Inc. [URL: https://www.smolecule.com/3-fluoro-4-hydroxyphenylboronic-acid-cas-182344-14-5.html]

- Thermo Fisher Scientific. (n.d.). 4-Fluoro-3-hydroxybenzeneboronic acid, 98%. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/store/products/4-fluoro-3-hydroxybenzeneboronic-acid-98-thermo-scientific/AC448250250]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-hydroxyphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/F1132]

- PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774580]

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydroxyphenylboronic Acid (contains varying amounts of Anhydride). Retrieved from TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/H1228]

- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-hydroxybenzeneboronic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC448250250&productDescription=4-FLUORO-3-HYDROXYBENZENEBORONIC+ACID%2C+98%25+250MG&vendorId=VN00032119&countryCode=US&language=en]

Sources

- 1. Buy 3-fluoro-4-hydroxyphenylboronic acid | 182344-14-5 [smolecule.com]

- 2. 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 3-Fluoro-4-hydroxyphenylboronic Acid | 182344-14-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

Electronic Effects of Substituents on Phenylboronic Acid: A Technical Guide

Executive Summary

This technical guide analyzes the electronic influence of substituents on the physicochemical properties and reactivity of phenylboronic acid (PBA). Designed for medicinal chemists and process engineers, this document moves beyond basic Hammett correlations to address the "Reactivity-Stability Paradox."

Electron-withdrawing groups (EWGs) enhance Lewis acidity and facilitate transmetallation in Suzuki-Miyaura coupling but simultaneously accelerate hydrolytic protodeboronation. Conversely, electron-donating groups (EDGs) enhance stability but require harsher activation conditions. This guide provides the mechanistic grounding and experimental protocols to navigate these trade-offs.

Part 1: The Physico-Chemical Foundation

Orbital Mechanics and Lewis Acidity

The reactivity of phenylboronic acid is dictated by the vacant

-

The Equilibrium: In aqueous media, PBA exists in equilibrium between its neutral trigonal planar form (

) and its anionic tetrahedral boronate form ( -

Substituent Effect: Substituents on the phenyl ring modulate the electron density at the boron center via Inductive (

) and Resonance (-

EWGs (e.g., -NO

, -CF -

EDGs (e.g., -OMe, -Me): Push electron density toward the boron, destabilizing the anion and raising the

.

-

Quantitative Impact: Hammett Correlations

The

Table 1: Electronic Effects on Acidity (

*Note: Ortho-substituted acids deviate from standard Hammett linearity due to steric effects and intramolecular B-O-H···X hydrogen bonding.

Part 2: Impact on Reactivity (Suzuki-Miyaura Coupling)

The electronic nature of the substituent dictates the rate-determining step (RDS) of the Suzuki-Miyaura coupling.

The Transmetallation Gateway

Transmetallation requires the formation of a nucleophilic boronate species (or a Pd-hydroxo complex reacting with the boronic acid).

-

Electron-Deficient PBAs (Low

): Form the active boronate species at lower pH. They undergo transmetallation faster than electron-rich analogs under standard conditions. -

Electron-Rich PBAs (High

): Require stronger bases or higher pH to generate the necessary concentration of the reactive boronate "ate" complex.

Visualization: The Reactivity Flow

The following diagram illustrates how substituents dictate the pathway between productive coupling and destructive deboronation.

Figure 1: The dual pathway of the boronate anion. EWGs increase the concentration of the active boronate species, accelerating both the desired cross-coupling and the undesired protodeboronation.

Part 3: Stability & Protodeboronation

The most significant operational challenge with functionalized PBAs is protodeboronation —the cleavage of the C-B bond to yield the hydro-deboronated arene (Ar-H).

Mechanism of Instability

Contrary to intuition, electron-withdrawing groups accelerate instability under basic conditions.

-

Base-Catalyzed Pathway: The reaction proceeds via the boronate anion.

-

Transition State: The C-B bond cleavage is often concerted with protonation. EWGs stabilize the transient aryl anion character developing in the transition state.

-

Critical Warning: 2,6-difluoro and 2,6-dichloro substituted PBAs are notoriously unstable. They can decompose within minutes in the presence of carbonate bases at elevated temperatures.

Mitigation Strategies

-

For EWG-substituted PBAs: Use mild bases (K

PO -

Slow Release: Use MIDA boronates or Trifluoroborate salts, which slowly release the active boronic acid, keeping the standing concentration of the unstable boronate anion low.[2]

Part 4: Supramolecular Interactions (Diol Binding)

In sensor development (e.g., glucose monitoring), the electronic effect regulates the binding affinity (

The Binding Principle

Boronic acids bind diols to form cyclic esters. The tetrahedral boronate ester is far more stable than the trigonal boronic ester.

-

EWGs (Lower

): Enhance binding at neutral pH (7.4). Because the -

Application: 3-Nitrophenylboronic acid is a superior glucose binder at pH 7.4 compared to unsubstituted phenylboronic acid.

Part 5: Experimental Protocols

Protocol A: Determination of (Potentiometric Titration)

Use this to validate the electronic influence of a new derivative.

-

Preparation: Dissolve the phenylboronic acid derivative (0.05 mmol) in a mixture of water/methanol (9:1 v/v) to ensure solubility.

-

Ionic Strength: Add KCl to maintain ionic strength at 0.1 M.

-

Titration: Titrate with standard KOH (0.1 M) under inert atmosphere (

) at 25°C. -

Data Analysis: Plot pH vs. Volume of KOH. The

is the pH at the half-equivalence point.-

Validation: For low solubility derivatives, use spectrophotometric titration (monitoring

shift).

-

Protocol B: Competitive Suzuki Coupling (Relative Reactivity)

Use this to assess if an electronic modification inhibits transmetallation.

-

Setup: In a Schlenk tube, combine:

-

4-Bromoanisole (1.0 equiv)

-

Boronic Acid A (EWG-substituted) (1.0 equiv)

-

Boronic Acid B (EDG-substituted) (1.0 equiv)

-

Pd(PPh

) -

K

CO

-

-

Solvent: Add degassed DME/H

O (2:1). -

Reaction: Heat to 60°C for 1 hour (stop at <20% conversion to measure kinetics, not yield).

-

Analysis: Quench with ice/water. Extract with EtOAc. Analyze via GC-MS or

H NMR. -

Result: The ratio of Product A vs. Product B reflects the relative rate of transmetallation (

).

References

-

Vertex AI Search. (2026). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. National Institutes of Health. 3

-

MDPI. (2026). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. 4

-

American Chemical Society. (2017).[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 5

-

Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. 6

-

American Chemical Society. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Fidelity Bioconjugation with 4-Fluoro-3-hydroxyphenylboronic Acid (FHBA)

Executive Summary

This guide details the application of 4-Fluoro-3-hydroxyphenylboronic acid (FHBA) as a specialized reagent in bioconjugation. Unlike standard phenylboronic acids (PBAs), FHBA incorporates a fluorine atom and a phenolic hydroxyl group to solve two critical challenges in chemical biology: physiological pH compatibility and modular functionalization .

The electron-withdrawing fluorine substituent lowers the pKa of the boronic acid moiety, optimizing it for reversible covalent binding to sialic acid (SA) at physiological pH (7.4). Simultaneously, the 3-hydroxyl group serves as a chemically orthogonal "handle," allowing researchers to attach payloads (fluorophores, drugs, or PEG chains) without compromising the boron center's reactivity.

Key Applications

-

Sialic Acid Targeting: Tumor-selective drug delivery via hypersialylated cell surface recognition.

-

Dynamic Covalent Assembly: Reversible modification of therapeutic proteins (e.g., insulin) for glucose-responsive release.

-

Bioorthogonal Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling under mild aqueous conditions.

Scientific Mechanism & Rationale

The "Goldilocks" pKa Shift

Standard phenylboronic acid has a pKa of ~8.8. At physiological pH (7.4), it exists primarily in the trigonal (neutral) form, which binds diols poorly. Effective binding requires the tetrahedral (anionic) boronate form.

FHBA Advantage: The 4-fluoro substituent (electron-withdrawing) exerts an inductive effect that lowers the pKa of the boron center.

-

Standard PBA pKa: ~8.8 (Poor binding at pH 7.4)

-

FHBA pKa: ~7.2–7.6 (Optimized for pH 7.4)

This shift ensures a significant fraction of FHBA exists as the reactive boronate anion in the bloodstream or cytosol, dramatically increasing affinity for cis-diols found on Sialic Acid (Neu5Ac) [1, 2].

The 3-Hydroxyl "Anchor"

The 3-hydroxyl group is a phenolic moiety. It allows for pre-conjugation functionalization via Williamson ether synthesis or esterification. This enables the synthesis of "Pro-Boronic" linkers where the boron targets the biology, and the hydroxyl holds the payload.

Experimental Protocols

Protocol A: Linker Synthesis (Functionalizing the 3-OH Handle)

Objective: Attach a linker (e.g., PEG-Azide) to FHBA to create a "Clickable" Boronic Acid probe.

Materials:

-

This compound (FHBA)[1]

-

Propargyl bromide (or PEG-halide of choice)

-

Potassium Carbonate (K₂CO₃)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq (155 mg) of FHBA in 5 mL anhydrous DMF.

-

Base Activation: Add 1.5 eq of K₂CO₃. Stir at Room Temperature (RT) for 15 minutes to deprotonate the phenolic 3-OH.

-

Note: The boronic acid -OH groups are less acidic than the phenol and will remain largely protonated if stoichiometry is controlled, though protection of the boronic acid (as a pinacol ester) is recommended for high-yield scale-up.

-

-

Alkylation: Dropwise add 1.1 eq of Propargyl Bromide.

-

Reaction: Stir at 60°C for 4 hours. Monitor via TLC or LC-MS.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to quench and ensure boron is in acid form), then brine. Dry over MgSO₄.

-

Validation: 1H NMR should show the disappearance of the phenolic proton and appearance of propargyl peaks.

Protocol B: Sialic Acid-Targeted Bioconjugation (Direct Targeting)

Objective: Label Sialic Acid-overexpressing cancer cells using the FHBA probe.

Reagents:

-

FHBA-Linker-Fluorophore (synthesized in Protocol A)

-

HeLa Cells (High Sialic Acid expression)

-

PBS (pH 7.4)

Step-by-Step:

-

Preparation: Prepare a 10 mM stock of the FHBA-probe in DMSO.

-

Incubation: Dilute probe to 50 µM in PBS (pH 7.4). Add to HeLa cells.

-

Equilibrium Binding: Incubate for 30 minutes at 37°C.

-

Competition Control (Self-Validation): In a separate well, pre-incubate cells with 10 mM free Sialic Acid. Subsequent addition of the FHBA-probe should show significantly reduced fluorescence, confirming specificity.

-

Imaging: Wash cells 3x with PBS and image via confocal microscopy.

Protocol C: Aqueous Suzuki-Miyaura Coupling

Objective: Covalently attach FHBA to a halo-functionalized protein or peptide.

Reagents:

-

Protein-Halide (e.g., iodophenyl-modified BSA)

-

FHBA

-

Catalyst: Pd(OAc)₂ / Water-soluble Ligand (e.g., ADHP or sSPhos)

-

Base: K₃PO₄

Step-by-Step:

-

Buffer System: Use degassed Phosphate Buffer (100 mM, pH 8.0).

-

Assembly: Mix Protein-Halide (10 µM) with FHBA (500 µM, excess required for kinetics).

-

Catalyst Addition: Add Pd catalyst (5 mol% relative to FHBA).

-

Reaction: Incubate at 37°C for 2 hours under inert atmosphere (N₂).

-

Critical Step: Fluorinated boronic acids can undergo protodeboronation (loss of Boron). Keep temperature <40°C and avoid strong bases [4].

-

-

Purification: Remove excess FHBA and Pd via size-exclusion chromatography (e.g., PD-10 column).

Data Visualization & Pathways

Figure 1: FHBA Functionalization & Targeting Workflow

This diagram illustrates the conversion of raw FHBA into a targeted therapeutic and its interaction with cell-surface glycans.

Caption: Workflow transforming FHBA into a bioactive probe. The 3-OH group allows linker attachment, while the 4-F group optimizes the Boron center for Sialic Acid binding.

Figure 2: pKa-Dependent Equilibrium

The following diagram details the equilibrium shift that makes FHBA superior to standard PBA at physiological pH.

Caption: Thermodynamic equilibrium showing how the lower pKa of FHBA facilitates the formation of the active tetrahedral anion at physiological pH.

Comparative Data Tables

Table 1: Boronic Acid Variants & Binding Properties

Comparison of FHBA against standard reagents.

| Reagent | Substituents | Approx.[2][3][6][7][8][9] pKa | Binding at pH 7.4 | Primary Utility |

| Phenylboronic Acid (PBA) | None | 8.8 | Weak | General Suzuki coupling |

| 4-Fluoro-PBA | 4-Fluoro | 7.8 | Moderate | Improved coupling rates |

| FHBA (This Protocol) | 4-F, 3-OH | 7.2 - 7.6 | Strong | Sialic Acid Targeting / Dual-Linker |

| 2-Formyl-PBA | 2-CHO | 6.5 | Very Strong | Benzoboroxole formation (Bioorthogonal) |

Table 2: Troubleshooting Guide

Common issues and validated solutions.

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Protodeboronation (Loss of Boron) | Lower reaction temp to <40°C; Switch to anhydrous conditions if possible. |

| Non-Specific Binding | Hydrophobic interaction of linker | Include PEG spacer in the linker (Protocol A). |

| Precipitation | Low solubility of neutral form | Maintain pH slightly above pKa (pH 8.0) during synthesis steps. |

References

-

Royal Society of Chemistry. (2024).[10] Boron enabled bioconjugation chemistries.[6][10][11][12] Chemical Society Reviews.

-

National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties.[2] PMC.

-

American Chemical Society (ACS). (2020). Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors. Journal of Organic Chemistry.

-

ResearchGate. (2019). Suppressing Protodeboronation in Cu-Mediated Fluorination of Arylboronic Acids.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Note: 4-Fluoro-3-hydroxyphenylboronic Acid in Advanced Materials

CAS: 913835-74-2 | Formula: C₆H₆BFO₃ | MW: 155.92 g/mol

Introduction & Strategic Utility

4-Fluoro-3-hydroxyphenylboronic acid (4F-3OH-PBA) is a high-value organoboron building block that bridges the gap between organic synthesis and functional materials science. Unlike simple phenylboronic acids, this molecule possesses a trifunctional architecture that solves specific engineering challenges in sensor development and polymer electronics.

The Trifunctional Advantage

-

Boronic Acid (Position 1): The primary receptor site for reversible covalent bonding with cis-diols (sugars, catechols) and Lewis bases. It serves as the dynamic crosslinking or sensing locus.

-

Fluorine (Position 4): An electron-withdrawing group (EWG) that exerts a dual effect:

-

pKa Tuning: Lowers the pKa of the boronic acid (typically from ~8.8 to ~7.2–7.8), optimizing binding affinity at physiological pH (7.4).

-

NMR Reporter: Acts as a highly sensitive 19F-NMR probe that shifts frequency upon boronate complexation.

-

-

Hydroxyl (Position 3): The critical "anchor point." It allows the molecule to be covalently tethered to polymer backbones, surfaces, or nanoparticles via etherification without interfering with the boronic acid's reactivity or the fluorine's electronic environment.

Application I: 19F-NMR Based Glucose Sensing Materials

Target Audience: Bio-analytical Chemists, Diagnostic Device Developers.

Mechanism of Action

Traditional fluorescence-based glucose sensors suffer from photobleaching and background interference. 4F-3OH-PBA enables magnetic resonance sensing . The fluorine atom functions as a stable, non-bleaching reporter. When glucose binds to the boronic acid, the hybridization of boron changes from sp² (trigonal planar) to sp³ (tetrahedral boronate), altering the electron density of the aromatic ring. This electronic perturbation causes a distinct chemical shift in the 19F-NMR spectrum.

Experimental Protocol: Synthesis of a Soluble Sensing Probe

Objective: Functionalize the 3-hydroxyl group with a PEG tail to ensure water solubility while maintaining the sensing capability.

Reagents

-

Substrate: this compound (1.0 eq)

-

Linker: mPEG-Tosylate (MW ~2000 Da) or Propargyl bromide (for click chemistry)

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow

-

Protection (Optional but Recommended): If harsh conditions are used, protect the boronic acid as a pinacol ester (react with pinacol in THF, MgSO₄). Note: For mild alkylation, the free acid often tolerates basic conditions if workup is acidic.

-

Etherification (Anchoring):

-

Dissolve 4F-3OH-PBA (1 mmol) and K₂CO₃ (1.5 mmol) in dry DMF (5 mL).

-

Stir at RT for 30 min to generate the phenoxide anion.

-

Add mPEG-Tosylate (1.1 mmol) dropwise.

-

Heat to 60°C for 12 hours under N₂ atmosphere.

-

-

Workup & Purification:

-

Dilute with water and extract with DCM.

-

Wash organic layer with dilute HCl (to ensure boronic acid regeneration if ester hydrolyzed) and brine.

-

Precipitate the PEG-conjugate in cold diethyl ether.

-

-

Sensing Assay:

-

Dissolve the conjugate in Phosphate Buffered Saline (PBS, pH 7.4).

-

Acquire baseline 19F-NMR.

-

Titrate with Glucose (0–20 mM).

-

Readout: Monitor the shift (Δδ) of the fluorine peak.

-

Sensing Mechanism Diagram

Figure 1: The transition from sp² to sp³ hybridization upon glucose binding alters the electronic environment of the fluorine atom, resulting in a measurable NMR shift.

Application II: Stimuli-Responsive "Self-Healing" Hydrogels

Target Audience: Polymer Scientists, Tissue Engineers.

Concept

The boronic acid group can form reversible dynamic covalent bonds with polymers containing diols (e.g., Polyvinyl alcohol - PVA) or catechols. The 4-fluoro substitution is critical here because it lowers the pKa, allowing these dynamic bonds to break and reform at neutral physiological pH , rather than requiring the high pH (>9) needed for non-fluorinated analogues.

Protocol: Hydrogel Fabrication

Objective: Create a hydrogel that gels at pH 7.4 and dissolves/releases cargo upon addition of glucose (competitive displacement).

-

Polymer Backbone Synthesis:

-

React Poly(acrylic acid) (PAA) with 4F-3OH-PBA using EDC/NHS coupling.

-

Target: Attach the 3-OH group to the carboxylic acid of PAA via an ester linkage (or use a spacer to form a stable ether first, then couple).

-

Preferred Route: Use 3-(acryloyloxy)-4-fluorophenylboronic acid (synthesized by reacting 4F-3OH-PBA with acryloyl chloride) and copolymerize with Acrylamide.

-

-

Crosslinking:

-

Mix the Boronic Acid-Functionalized Polymer (Solution A) with PVA (Solution B) in PBS (pH 7.4).

-

Result: Instant gelation due to Boronate-Diol complexation.

-

-

Responsiveness Test:

-

Immerse gel in high-concentration glucose solution (100 mM).

-

Observation: The gel degrades/swells as glucose displaces the PVA crosslinks (Monodentate glucose binding is often stronger than polymer crosslinking for fluorinated variants).

-

Application III: Fluorinated Conjugated Polymers (OLEDs)

Target Audience: Materials Physicists, Organic Electronics Engineers.

Concept

In Organic Light Emitting Diodes (OLEDs), the injection of electrons and holes must be balanced. Fluorine is a strong electron-withdrawing group that lowers the HOMO/LUMO energy levels of conjugated systems, improving electron transport stability. 4F-3OH-PBA can be incorporated into polyfluorene or polythiophene backbones via Suzuki Coupling.

Protocol: Suzuki-Miyaura Polycondensation

Objective: Synthesize a random copolymer incorporating the fluorinated phenyl unit.

Reagents

-

Monomer A: 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (0.9 eq)

-

Monomer C (Functional Unit): this compound (0.2 eq) (Acts as an end-capper or side-chain modifier if brominated precursor is used).

-

Correction for Main Chain: To put it in the chain, you would typically use the dibromo-derivative of the phenol protected ether.

-

Direct Use: Use 4F-3OH-PBA to functionalize the ends of the polymer or as a pendant group post-polymerization if the polymer has alkyl-halide side chains.

-

Optimized Workflow (Side-Chain Attachment)

-

Pre-functionalization: React 4F-3OH-PBA with a dibromo-alkyl linker to create a monomer: 1,3-dibromo-5-(4-fluoro-3-hydroxyphenyl)benzene derivative.

-

Polymerization:

-

Combine Dibromo-monomer and Diboronic-monomer in Toluene/Water (2:1).

-

Catalyst: Pd(PPh₃)₄ (1 mol%).

-

Base: K₂CO₃ (2M aq).

-

Phase Transfer Agent: Aliquat 336.

-

-

Cycle: Reflux at 90°C for 48 hours under Argon.

-

End-Capping: Add excess phenylboronic acid (to cap bromides) followed by bromobenzene (to cap boronates).

-

Purification: Precipitate in Methanol. Soxhlet extraction with Acetone (remove oligomers)

Hexane

Polymer Synthesis Diagram

Figure 2: The catalytic cycle for incorporating the fluorinated unit into a polymer backbone.[1][2][3][4][5][6][7]

Summary of Key Properties

| Property | Value/Characteristic | Relevance to Materials |

| pKa (Boronic Acid) | ~7.2 - 7.8 (Est.) | Enables physiological pH sensing (vs. 8.8 for non-fluorinated). |

| 19F NMR Signal | Distinct shift (δ) | Non-destructive, calibration-free sensing reporter. |

| Solubility | DMSO, Methanol, DMF | Compatible with standard organic synthesis and polymer processing. |

| Thermal Stability | MP: 176-180°C | Suitable for high-temp polymer curing or annealing. |

| Reactivity | Suzuki Coupling, Etherification | Versatile integration into backbones or side-chains. |

References

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. Link

-

Dowlut, M., & Hall, D. G. (2006). An Improved Class of Sugar-Binding Boronic Acids, Soluble and Capable of Complexing Glycosides in Neutral Water. Journal of the American Chemical Society, 128(13), 4226–4227. Link

-

Miyamoto, H., et al. (2021). Fluorinated Diboronic Acid Sensor for Glucose Detection in Human Urine.[8] (Contextual reference for 19F sensing).

-

ChemicalBook. (2025). Product Properties: this compound (CAS 913835-74-2).[3][4]Link

-

Thermo Fisher Scientific. (2025). Boron Molecular Products: this compound.[2][3][5][7][9][10]Link

Sources

- 1. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-FLUORO-2-HYDROXYPHENYLBORONIC ACID | 850568-00-2 [chemicalbook.com]

- 3. 913835-74-2((4-fluoro-3-hydroxy-phenyl)boronic acid) | Kuujia.com [kuujia.com]

- 4. 4-FLUORO-3-HYDROXYBENZENEBORONIC ACID 98 | 913835-74-2 [chemicalbook.com]

- 5. Buy 3-fluoro-4-hydroxyphenylboronic acid | 182344-14-5 [smolecule.com]

- 6. FCKeditor - Resources Browser [diarydirectory.com]

- 7. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Boron Molecular | Fisher Scientific [fishersci.com]

- 10. WO2013032591A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

Revolutionizing Protein Analysis: A Guide to Site-Specific Labeling with 4-Fluoro-3-hydroxyphenylboronic Acid

In the dynamic landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. This guide provides an in-depth exploration of a powerful bioconjugation strategy: the site-specific labeling of proteins with 4-Fluoro-3-hydroxyphenylboronic acid. This technique, leveraging the principles of bioorthogonal chemistry, offers a robust method for introducing a versatile chemical handle onto a protein of interest. This allows for a myriad of downstream applications, from fluorescent imaging to the attachment of therapeutic payloads.

This document moves beyond a simple recitation of steps, delving into the underlying chemical principles and providing the rationale behind experimental choices. We will equip researchers, scientists, and drug development professionals with the knowledge to not only execute this protocol but also to troubleshoot and adapt it to their specific research needs.

The Foundational Principle: A Two-Stage Approach to Precision Labeling

Directly labeling native proteins with this compound is not feasible through a simple one-step reaction. Instead, this advanced labeling strategy relies on a sophisticated two-stage process, ensuring unparalleled precision and control over the site of modification.

Stage 1: Genetic Incorporation of a Bioorthogonal Handle. The cornerstone of this method is the site-specific incorporation of an unnatural amino acid, para-iodophenylalanine (p-iodo-L-phenylalanine), into the protein's polypeptide chain. This is achieved through the powerful technique of amber codon suppression, which utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the unnatural amino acid at a desired location in response to a UAG (amber) stop codon.[1] This initial step is crucial as it installs the necessary halogenated handle for the subsequent chemical reaction.

Stage 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. With the p-iodophenylalanine residue in place, the protein is now primed for the introduction of the this compound. This is accomplished via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a stable carbon-carbon bond between the iodinated phenylalanine residue and the boronic acid, effectively conjugating the label to the protein at a single, predetermined site.[3]

The following sections will provide a comprehensive, step-by-step guide to both of these critical stages, along with the necessary reagents, conditions, and analytical methods for successful implementation.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key steps involved in labeling a target protein with this compound.

Figure 1. A schematic overview of the two-stage process for site-specific protein labeling.

PART 1: Site-Specific Incorporation of p-Iodophenylalanine

This section provides a detailed protocol for the expression and purification of a target protein containing a site-specifically incorporated p-iodophenylalanine residue. This protocol is based on established methods for unnatural amino acid incorporation in E. coli.[4][5]

Materials and Reagents

| Reagent | Supplier | Purpose |

| Plasmid for target protein with amber codon | Custom | Gene expression |

| pEVOL-p-iodo-L-phenylalanine plasmid | Addgene (or similar) | Orthogonal tRNA/synthetase expression |

| p-Iodo-L-phenylalanine | Commercially available | Unnatural amino acid |

| Competent E. coli cells (e.g., BL21(DE3)) | Standard supplier | Host for protein expression |

| Luria-Bertani (LB) agar and broth | Standard supplier | Bacterial growth media |

| Antibiotics (e.g., ampicillin, chloramphenicol) | Standard supplier | Plasmid selection |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Standard supplier | Induction of protein expression |

| L-Arabinose | Standard supplier | Induction of synthetase expression |

| Purification resin (e.g., Ni-NTA for His-tagged proteins) | Standard supplier | Protein purification |

| Standard buffers (e.g., PBS, lysis buffer, wash buffer, elution buffer) | - |

Experimental Protocol

-

Transformation: Co-transform the competent E. coli cells with the plasmid encoding your target protein (containing the amber codon at the desired position) and the pEVOL plasmid for the p-iodophenylalanine synthetase/tRNA pair. Plate the transformed cells on LB agar containing the appropriate antibiotics for plasmid selection.

-

Starter Culture: Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate a larger volume of LB broth (e.g., 1 L) containing the antibiotics with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction:

-

Add L-arabinose to a final concentration of 0.2% (w/v) to induce the expression of the aminoacyl-tRNA synthetase.

-

Simultaneously, add p-iodo-L-phenylalanine to a final concentration of 1 mM.

-

Incubate for 15-20 minutes at 37°C with shaking.

-

Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

-

-

Protein Expression: Reduce the temperature to 20-25°C and continue to grow the culture overnight (12-16 hours) with shaking.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using a standard method such as sonication or a French press.

-

Protein Purification: Purify the protein containing p-iodophenylalanine using an appropriate chromatography method based on the properties of your protein (e.g., affinity chromatography for tagged proteins).

-

Verification: Confirm the successful incorporation of p-iodophenylalanine and the purity of the protein using SDS-PAGE and mass spectrometry. The mass spectrum should show a mass shift corresponding to the incorporation of the unnatural amino acid.

PART 2: Suzuki-Miyaura Cross-Coupling with this compound

This section details the protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to conjugate this compound to the engineered protein containing p-iodophenylalanine. The conditions are adapted from protocols for aqueous Suzuki-Miyaura reactions on biomolecules.[6][7]

Materials and Reagents

| Reagent | Supplier | Purpose |

| Engineered protein with p-iodophenylalanine | From Part 1 | Substrate |

| This compound | Commercially available | Labeling reagent |

| Palladium(II) acetate (Pd(OAc)₂) | Standard supplier | Palladium catalyst precursor |

| Sulfonated SPhos (sSPhos) | Standard supplier | Water-soluble phosphine ligand |

| Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) | Standard supplier | Base |

| Anhydrous, degassed buffer (e.g., 100 mM phosphate buffer, pH 8.0) | - | Reaction solvent |

| Dimethyl sulfoxide (DMSO) | Standard supplier | Co-solvent for reagent dissolution |

| Size-exclusion chromatography (SEC) column | Standard supplier | Purification of labeled protein |

| Mass spectrometer (MALDI-TOF or ESI-MS) | - | Characterization |

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fresh stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and sSPhos (in a 1:2 molar ratio) in degassed buffer. Briefly sonicate to ensure complete dissolution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the purified protein containing p-iodophenylalanine to the degassed reaction buffer to a final concentration of 10-50 µM.

-

Add the this compound stock solution to the protein solution to a final concentration of 1-5 mM (a 20- to 100-fold molar excess over the protein).

-

Add the base (K₂CO₃ or K₃PO₄) to a final concentration of 50-100 mM.

-

Initiate the reaction by adding the palladium catalyst stock solution to a final concentration of 100-500 µM.

-

-

Reaction Incubation: Incubate the reaction mixture at 37°C for 1-4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

-

Reaction Quenching (Optional): The reaction can be quenched by adding a thiol-containing scavenger, such as N-acetylcysteine, to chelate the palladium catalyst.

-

Purification of the Labeled Protein: Remove the excess reagents and the palladium catalyst by purifying the reaction mixture using size-exclusion chromatography (SEC). Exchange the protein into a suitable storage buffer (e.g., PBS).

-

Characterization of the Labeled Protein:

-

Mass Spectrometry: Analyze the purified protein by MALDI-TOF or ESI-MS to confirm the covalent attachment of the 4-Fluoro-3-hydroxyphenyl group. The expected mass increase will be the mass of the 4-fluoro-3-hydroxyphenyl group minus the mass of an iodine atom.

-

SDS-PAGE: Run the labeled protein on an SDS-PAGE gel to assess its purity.

-

Causality and Experimental Choices

-

Choice of Unnatural Amino Acid: p-Iodophenylalanine is chosen due to the high efficiency of the Suzuki-Miyaura reaction with aryl iodides compared to bromides or chlorides. The iodine atom provides a good leaving group for the palladium-catalyzed cross-coupling.

-

Aqueous Reaction Conditions: The use of aqueous buffers at a physiological or slightly basic pH (pH 8.0) is crucial for maintaining the structural integrity and function of the protein during the labeling reaction.[8]

-

Palladium Catalyst and Ligand: A water-soluble phosphine ligand like sSPhos is essential for the efficiency of the Suzuki-Miyaura reaction in an aqueous environment. These ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7]

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate and potassium phosphate are commonly used as they are compatible with biological molecules.

-

Degassing: Degassing the reaction buffer is important to minimize the oxidation of the palladium(0) active catalyst, which can lead to catalyst deactivation and the formation of side products.[9]

-

Purification: Size-exclusion chromatography is an effective method for separating the relatively large labeled protein from the smaller molecular weight reagents and catalyst after the reaction.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Labeling Efficiency | Inefficient incorporation of p-iodophenylalanine | Optimize protein expression conditions (temperature, induction time). Verify incorporation by mass spectrometry. |

| Inactive palladium catalyst | Prepare fresh catalyst solution. Ensure all buffers are properly degassed. | |

| Suboptimal reaction pH | Optimize the pH of the reaction buffer (typically between 7.5 and 8.5). | |

| Protein Precipitation | Protein instability under reaction conditions | Decrease the reaction temperature. Add stabilizing agents (e.g., glycerol). |

| High concentration of organic co-solvent (DMSO) | Minimize the volume of the boronic acid stock solution added. | |

| Non-specific Labeling | Undesired reactions with other amino acid residues | This is unlikely with the Suzuki-Miyaura reaction due to its high chemoselectivity. If observed, verify the purity of all reagents. |

Conclusion

The site-specific labeling of proteins with this compound via a two-stage process of unnatural amino acid incorporation and Suzuki-Miyaura cross-coupling represents a powerful and precise tool for chemical biology and drug development. By providing a detailed, step-by-step protocol and a thorough explanation of the underlying principles, this guide empowers researchers to confidently apply this advanced bioconjugation strategy to their own systems. The ability to introduce a specific chemical entity at a defined position on a protein opens up a vast array of possibilities for understanding and manipulating biological systems at the molecular level.

References

-